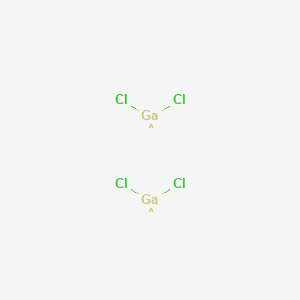

Gallium (II) chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Gallium (II) chloride, also known as Digallium tetrachloride, is a high-purity salt with the linear formula Ga2Cl4 . It is an anhydrous compound, meaning it does not contain water . The CAS Number for Gallium (II) chloride is 24597-12-4 .

Chemical Reactions Analysis

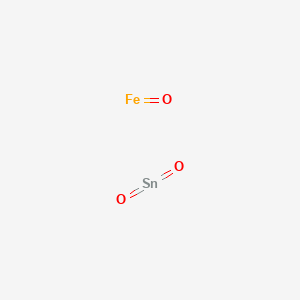

Gallium can undergo a redox reaction where it is oxidized and chlorine is reduced . In addition, gallium can participate in electrochemical reactions, such as electrodeposition .Physical And Chemical Properties Analysis

Gallium (II) chloride is a white crystalline substance . It has a melting point of 164°C and a boiling point of 535°C . It reacts with water .Applications De Recherche Scientifique

Application in Medicine and Microbiology

Gallium compounds, including Gallium (II) chloride, have various applications in medicine and microbiology .

Summary of the Application

Gallium compounds are used in pharmacology for conditions such as cancer-related hypercalcemia, non-Hodgkin’s lymphoma, breast and bladder cancer, and antimicrobial treatments .

Methods of Application

The specific methods of application depend on the condition being treated. In general, gallium compounds are administered in a manner that allows them to reach the target area, such as through injection or oral administration .

Results or Outcomes

The antimicrobial activity of gallium can be confirmed through experimental data and is a promising avenue for further investigations, especially due to its iron mimicry ability and the capacity to disrupt microorganisms’ metabolism .

Application in Semiconductor Devices

Gallium (II) chloride is used in the production of semiconductors .

Summary of the Application

In the field of microelectronics and optics, gallium compounds are used in the production of semiconductors and light-emitting diodes .

Methods of Application

Gallium (II) chloride can be used in the fabrication process of semiconductors, where it is deposited onto a substrate .

Results or Outcomes

The use of gallium compounds in semiconductors has led to advancements in microelectronics and optics, contributing to the development of high-performance electronic devices .

Application in Electrochemistry

Gallium (II) chloride has applications in the field of electrochemistry .

Summary of the Application

Gallium and its compounds are important in many emerging fields, such as semiconductors, light emitting diode (LED), catalysis, and medicine . The gallium electrowinning process is always accompanied by a hydrogen evolution reaction that results in low current efficiency .

Methods of Application

Cyclic voltammetry and chronoamperometry studies are carried out to investigate the gallium cathode behavior under various conditions and explore the parameter that is beneficial to improve the current efficiency .

Results or Outcomes

Increasing the overpotential and gallium concentration or decreasing the pH within a certain range was all beneficial to improve the current efficiency . The apparent activation energy and kinetic current from the electrochemical reactions were determined to be 23.335 kJ mol −1 and 47.6 mA, respectively .

Application in Electronic Circuits

Gallium (II) chloride is used in the production of electronic circuits .

Summary of the Application

Gallium’s chemical reactivity majorly involves the formation of trivalent ions (Ga3+) in compounds such as gallium arsenide (GaAs), which have several spreading applications in current days, such as GaAs in electronic circuits .

Methods of Application

Gallium (II) chloride can be used in the fabrication process of electronic circuits, where it is deposited onto a substrate .

Results or Outcomes

The use of gallium compounds in electronic circuits has led to advancements in microelectronics and optics, contributing to the development of high-performance electronic devices .

Safety And Hazards

Orientations Futures

Gallium and its compounds have been gaining attention in various fields such as semiconductors, light emitting diode (LED), catalysis, and medicine . With the development of nanomaterials and clathrates, the progress of manufacturing technology, and the emergence of synergistic antibacterial strategies, the applications of gallium have greatly improved, and the scope of application in medical systems has expanded .

Propriétés

InChI |

InChI=1S/4ClH.2Ga/h4*1H;;/q;;;;2*+2/p-4 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWAPABRPCBSKKS-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Ga]Cl.Cl[Ga]Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4Ga2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gallium (II) chloride | |

CAS RN |

13498-12-9 |

Source

|

| Record name | Gallium(II) chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(7-Amino-1-hydroxy-3-sodiooxysulfonyl-2-naphthalenyl)azo]-8-[[4-(phenylazo)-6-sodiooxysulfonyl-1-naphthalenyl]azo]-2-naphthalenesulfonic acid sodium salt](/img/structure/B1143627.png)